molecular formula C9H10FNO2 B13462093 Methyl 2-(2-amino-5-fluorophenyl)acetate CAS No. 29641-00-7

Methyl 2-(2-amino-5-fluorophenyl)acetate

Cat. No.: B13462093
CAS No.: 29641-00-7
M. Wt: 183.18 g/mol
InChI Key: NZKMGNWODSDINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-amino-5-fluorophenyl)acetate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with an amino group at the 2-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-amino-5-fluorophenyl)acetate typically involves the esterification of 2-(2-amino-5-fluorophenyl)acetic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to optimize yield and reduce costs. This could include the use of advanced catalysts and continuous flow reactors to enhance reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-5-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-amino-5-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-5-fluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-amino-4-fluorophenyl)acetate
  • Methyl 2-(2-amino-6-fluorophenyl)acetate
  • Methyl 2-(2-amino-3-fluorophenyl)acetate

Uniqueness

Methyl 2-(2-amino-5-fluorophenyl)acetate is unique due to the specific positioning of the amino and fluorine substituents on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological properties compared to its isomers.

Properties

CAS No.

29641-00-7

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 2-(2-amino-5-fluorophenyl)acetate

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5,11H2,1H3

InChI Key

NZKMGNWODSDINS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.